Cas no 28466-67-3 (1-(3-Phenylpropyl)-1H-pyrazol-4-amine)

1-(3-Phenylpropyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Phenylpropyl)-1H-pyrazol-4-amine
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- MDL: MFCD11128215
- Inchi: 1S/C12H15N3/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2
- InChI Key: DNLAFILDPWLMQV-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)N)CCCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 178
- Topological Polar Surface Area: 43.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 382.8±25.0 °C at 760 mmHg
- Flash Point: 185.3±23.2 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(3-Phenylpropyl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Phenylpropyl)-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332235-1g |
1-(3-Phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95%+ | 1g |
$520 | 2024-07-28 | |
abcr | AB423069-1 g |
1-(3-Phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 1g |
€616.10 | 2023-06-16 | ||
Enamine | EN300-804400-0.1g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95% | 0.1g |
$364.0 | 2024-05-21 | |
Enamine | EN300-804400-0.5g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95% | 0.5g |
$397.0 | 2024-05-21 | |
A2B Chem LLC | AJ26687-2g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
A2B Chem LLC | AJ26687-100g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
Enamine | EN300-804400-5.0g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95% | 5.0g |
$1199.0 | 2024-05-21 | |
Enamine | EN300-804400-10.0g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95% | 10.0g |
$1778.0 | 2024-05-21 | |
Enamine | EN300-804400-2.5g |
1-(3-phenylpropyl)-1H-pyrazol-4-amine |
28466-67-3 | 95% | 2.5g |
$810.0 | 2024-05-21 | |
abcr | AB423069-1g |
1-(3-Phenylpropyl)-1H-pyrazol-4-amine; . |
28466-67-3 | 1g |
€616.10 | 2025-02-13 |
1-(3-Phenylpropyl)-1H-pyrazol-4-amine Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 1-(3-Phenylpropyl)-1H-pyrazol-4-amine
Professional Introduction to Compound with CAS No. 28466-67-3 and Product Name: 1-(3-Phenylpropyl)-1H-pyrazol-4-amine
1-(3-Phenylpropyl)-1H-pyrazol-4-amine, identified by its CAS number 28466-67-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities. The compound features a pyrazole core substituted with a 3-phenylpropyl side chain, which contributes to its distinct chemical and pharmacological characteristics. The pyrazole ring is a well-known scaffold in drug discovery, renowned for its role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.
The 1-(3-Phenylpropyl)-1H-pyrazol-4-amine structure combines the versatility of the pyrazole moiety with the lipophilic nature of the 3-phenylpropyl group, making it an intriguing candidate for further exploration in medicinal chemistry. The presence of the phenyl ring enhances the compound's interactions with biological targets, while the propyl chain provides additional spatial and electronic modulation opportunities. This balance makes it a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring pyrazole derivatives for their potential in addressing various diseases. The 1-(3-Phenylpropyl)-1H-pyrazol-4-amine derivative has been studied for its pharmacological properties, particularly in the context of modulating enzyme activity and receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.
The 3-phenylpropyl substituent in 1-(3-Phenylpropyl)-1H-pyrazol-4-amine plays a crucial role in determining its pharmacokinetic behavior. The phenyl ring contributes to hydrophobic interactions, enhancing membrane permeability, while the propyl chain provides steric bulk that can influence binding affinity and selectivity. This structural feature is particularly valuable in drug design, as it allows for fine-tuning of the compound's properties to optimize its interaction with biological targets.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-(3-Phenylpropyl)-1H-pyrazol-4-amine. Molecular docking studies have been employed to predict binding affinities and identify potential mechanisms of action. These computational approaches have complemented experimental efforts, providing insights into how modifications to the pyrazol-4-amine core and 3-phenylpropyl side chain can enhance biological activity. Such studies have highlighted the compound's potential as a lead molecule for further development.
The synthesis of 1-(3-Phenylpropyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have improved access to complex structures like this one, enabling researchers to explore a broader range of derivatives.
Biological evaluation of 1-(3-Phenylpropyl)-1H-pyrazol-4-amine has revealed promising results in vitro. The compound has shown inhibitory activity against several target enzymes, including those implicated in cancer progression and inflammatory responses. These findings have prompted further investigation into its potential therapeutic applications. In particular, the ability of this derivative to modulate enzyme activity suggests its utility in developing treatments for diseases characterized by aberrant signaling pathways.
One of the most exciting aspects of studying compounds like 1-(3-Phenylpropyl)-1H-pyrazol-4-amine is their potential for structural diversification. By modifying various parts of the molecule, researchers can generate libraries of derivatives with tailored properties. This approach has led to the discovery of several lead compounds that have advanced into clinical trials. The versatility of the pyrazole scaffold ensures that it remains a valuable tool in drug discovery efforts.
The role of 3-phenoxypropyl analogs in medicinal chemistry cannot be overstated. These derivatives often exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to their parent structures. The presence of the phenolic oxygen can also facilitate hydrogen bonding interactions with biological targets, further enhancing binding affinity. These features make compounds like 1-(3-phenoxypropyl)-pyrazolamines attractive candidates for therapeutic development.
As research continues to uncover new biological functions and therapeutic targets, compounds like 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) 284666713 (CAS No.) are likely to play an increasingly important role in medicine.
In conclusion,(3-phenoxypropylethynylethylene) derivatives continue to be a rich area of investigation due to their diverse biological activities and structural flexibility,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications,(pyridine) analogs are particularly noteworthy for their potential applications.
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